4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride
Overview
Description
4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2ClF2NO4S. It is synthesized from diethyl malonate and chlorine .
Molecular Structure Analysis
The molecular structure of 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride is represented by the InChI code:1S/C6H2ClF2NO4S/c7-15(13,14)6-2-4(9)3(8)1-5(6)10(11)12/h1-2H
. This indicates the presence of chlorine, fluorine, nitrogen, oxygen, and sulfur atoms in the compound. Physical And Chemical Properties Analysis
The molecular weight of 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride is 257.59. Other physical and chemical properties specific to this compound are not available in the search results.Scientific Research Applications
Synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid
2,4-Difluoronitrobenzene has been used in the synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid via a sulfonation reaction . This compound could be further used in various chemical reactions.
Synthesis of (±)-horsfiline
(±)-Horsfiline is a type of alkaloid. 2,4-Difluoronitrobenzene has been used in the synthesis of (±)-horsfiline . Alkaloids have a wide range of pharmacological activities and are used in many medicinal applications.
Synthesis of resin-bound-2-arylaminobenzimidazoles
Resin-bound-2-arylaminobenzimidazoles can be synthesized using 2,4-Difluoronitrobenzene . These compounds are often used in drug discovery due to their wide range of biological activities.
Nucleophilic aromatic substitution reactions
The nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine has been investigated . This type of reaction is fundamental in organic chemistry and is widely used in the synthesis of various organic compounds.
Synthesis of N-alkylated 2-arylaminobenzimidazoles
2,5-Difluoronitrobenzene has been used in the synthesis of N-alkylated 2-arylaminobenzimidazoles . These compounds are known for their antimicrobial, antiviral, and anticancer activities.
Reactions with amines
The reaction of 4,5-difluoro-1,2-dinitrobenzene with amines has been studied . This reaction could lead to the formation of new compounds with potential applications in various fields.
Safety and Hazards
properties
IUPAC Name |
4,5-difluoro-2-nitrobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-4(9)3(8)1-5(6)10(11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJVLADEKWZOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)S(=O)(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride |
Synthesis routes and methods
Procedure details
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